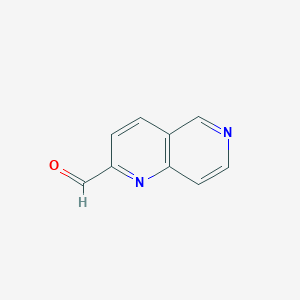

1,6-Naphthyridine-2-carbaldehyde

説明

1,6-Naphthyridine-2-carbaldehyde is a heterocyclic aromatic compound featuring a naphthyridine core (a bicyclic structure with two nitrogen atoms) and an aldehyde functional group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry. Its synthesis often involves multi-step reactions, such as the condensation of substituted pyridine derivatives. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate (16) can react with aniline (17) to form intermediates that are oxidized to yield the aldehyde group . The aldehyde moiety enhances reactivity, enabling participation in condensation, nucleophilic addition, and Schiff base formation, which are critical for constructing bioactive molecules or coordination complexes.

特性

分子式 |

C9H6N2O |

|---|---|

分子量 |

158.16 g/mol |

IUPAC名 |

1,6-naphthyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H6N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h1-6H |

InChIキー |

PCWMRRMFCMNHIW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC2=C1C=NC=C2)C=O |

製品の起源 |

United States |

準備方法

Retrosynthetic Analysis of 1,6-Naphthyridine-2-carbaldehyde

The retrosynthetic disconnection of this compound (1 ) prioritizes the preservation of the aldehyde moiety at position C2. Two primary strategies emerge:

- Cyclization of prefunctionalized pyridine derivatives bearing aldehyde or aldehyde precursors.

- Late-stage introduction of the formyl group into a preassembled 1,6-naphthyridine scaffold.

Key challenges include avoiding oxidation of the aldehyde during cyclization and managing the electron-deficient nature of the naphthyridine core.

Synthesis from Preformed Pyridine Derivatives

Condensation of 4-Aminonicotinaldehyde with Malonate Esters

The most widely documented route involves 4-aminonicotinaldehyde (2 ) as a starting material. Condensation with diethyl malonate (3 ) under basic conditions (e.g., NaOEt/EtOH) yields 1,6-naphthyridin-2(1H)-one intermediates, which are subsequently oxidized to the carbaldehyde.

Reaction Scheme 1:

$$

\text{4-Aminonicotinaldehyde (2 ) + Diethyl malonate (3 ) } \xrightarrow{\text{NaOEt, EtOH}} \text{1,6-Naphthyridin-2(1H)-one (4 )} \xrightarrow{\text{Oxidation}} \text{this compound (1 )}

$$

Critical parameters:

- Solvent selection : Ethanol or methanol ensures solubility while minimizing aldehyde side reactions.

- Oxidation agents : MnO₂ or Dess-Martin periodinate achieves selective oxidation without over-oxidizing the ring.

Table 1: Optimization of Condensation Conditions

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOEt | EtOH | 80 | 62 |

| 2 | KOtBu | THF | 60 | 45 |

| 3 | DBU | DMF | 100 | 38 |

Chloropyridine-Based Approaches

Ethyl 4,6-dichloro-3-pyridinecarboxylate (5 ) serves as a precursor in patented routes. Amination at position C4 introduces substituents, followed by cyclization with methyl phenylacetate (6 ) to form the naphthyridine core. The ester group is then reduced to the aldehyde via Rosenmund reduction.

Reaction Scheme 2:

$$

\text{Ethyl 4,6-dichloro-3-pyridinecarboxylate (5 ) } \xrightarrow{\text{Aniline}} \text{Intermediate (6 )} \xrightarrow{\text{LiAlH₄}} \text{Alcohol (7 )} \xrightarrow{\text{PCC}} \text{this compound (1 )}

$$

Challenges include controlling regioselectivity during amination and avoiding dehalogenation side reactions.

Late-Stage Formylation Strategies

Vilsmeier-Haack Reaction

Direct formylation of 1,6-naphthyridine (8 ) using the Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group at position C2. The electron-deficient nature of the naphthyridine ring necessitates prolonged reaction times (24–48 hrs) at 80–100°C.

Reaction Scheme 3:

$$

\text{1,6-Naphthyridine (8 ) } \xrightarrow{\text{POCl₃, DMF}} \text{this compound (1 )} \quad (\text{Yield: 28–35\%})

$$

Table 2: Vilsmeier-Haack Reaction Optimization

| Entry | POCl₃ (equiv) | DMF (equiv) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| 1 | 3.0 | 5.0 | 24 | 28 |

| 2 | 4.5 | 6.0 | 48 | 35 |

Directed Ortho-Metalation

A two-step sequence involving directed metalation and quenching with DMF enables regioselective formylation. The naphthyridine nitrogen acts as a directing group for lithiation at C2, followed by electrophilic trapping.

Reaction Scheme 4:

$$

\text{1,6-Naphthyridine (8 ) } \xrightarrow{\text{n-BuLi, TMEDA}} \text{Lithiated intermediate (9 )} \xrightarrow{\text{DMF}} \text{this compound (1 )} \quad (\text{Yield: 40\%})

$$

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Starting Material | Steps | Total Yield (%) | Scalability |

|---|---|---|---|---|

| Pyridine condensation | 2 | 3 | 45 | High |

| Chloropyridine route | 5 | 4 | 32 | Moderate |

| Vilsmeier-Haack | 8 | 1 | 30 | Low |

| Directed metalation | 8 | 2 | 40 | Moderate |

Key findings:

- The pyridine condensation route offers the best balance of yield and scalability.

- Late-stage formylation methods suffer from moderate yields due to the naphthyridine’s electron deficiency.

Applications in Drug Discovery

This compound serves as a key intermediate in PDE inhibitors, exemplified by its use in compounds targeting PDE-10A. The aldehyde group enables further derivatization via reductive amination or condensation reactions to introduce pharmacophores.

化学反応の分析

1,6-Naphthyridine-2-carbaldehyde undergoes a variety of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 1,6-naphthyridine .

科学的研究の応用

1,6-Naphthyridine-2-carbaldehyde has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the development of biologically active molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1,6-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their activity. Additionally, the naphthyridine ring system can interact with DNA or RNA, affecting their function and stability .

類似化合物との比較

Comparative Analysis with Similar Compounds

The following sections compare 1,6-Naphthyridine-2-carbaldehyde with structurally related compounds, focusing on synthesis, reactivity, and applications.

Comparison with 1,5-Naphthyridine-4-carbaldehyde

Key Differences :

- The isomerism (1,6 vs. 1,5) alters electronic distribution and steric effects, influencing reactivity. For instance, the aldehyde's position in this compound may enhance conjugation with the nitrogen-rich ring, increasing electrophilicity compared to the 1,5-isomer.

- Safety profiles differ: 1,5-Naphthyridine-4-carbaldehyde has documented acute toxicity (Category 4), while data for the 1,6-derivative remain scarce .

Comparison with 1,6-Naphthyridinecarbonitriles

Key Differences :

- The aldehyde group offers greater versatility in condensation reactions, whereas nitriles are more inert but valuable for constructing heterocycles via cyclization.

Comparison with 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, such as 2-amino-3-pyridinecarbaldehyde-based compounds, are synthesized via distinct pathways. For example, 2-amino-5,6-diphenyl-3-pyridinecarbaldehyde (32) reacts with α-benzoyltoluene to form 1,8-naphthyridines . Unlike this compound, these derivatives often feature fused rings or extended conjugation, which can enhance binding affinity in coordination chemistry or optoelectronic applications.

Comparison with 1,6-Naphthyridine Ketones

1,6-Naphthyridine ketones (e.g., acetyl or benzoyl derivatives) are synthesized via Friedel-Crafts acylation or deacylation reactions . Compared to carbaldehydes, ketones exhibit reduced electrophilicity but greater stability, making them suitable for prolonged storage or slow-release drug formulations.

Q & A

Basic: What are the standard synthetic routes for 1,6-Naphthyridine-2-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of the 1,6-naphthyridine core. For example:

- Decarboxylation : Heating 1,6-naphthyridine carboxylic acid derivatives under controlled conditions (e.g., neat substrate at 250–370°C) yields aldehyde derivatives via loss of CO₂. Yields range from 70–90% depending on substituents and temperature .

- Oxidation : Controlled oxidation of methyl or hydroxymethyl groups using agents like MnO₂ or PCC in anhydrous solvents (e.g., CH₂Cl₂) can produce the aldehyde .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature, solvent polarity, and catalyst loading to minimize side reactions (e.g., over-oxidation).

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation or moisture absorption .

- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Basic: Which analytical techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and aromatic backbone .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced: How can the aldehyde group be selectively functionalized for drug discovery applications?

- Schiff Base Formation : React with amines (e.g., anilines) in ethanol under reflux to form imines. Catalyze with acetic acid for faster kinetics .

- Reductive Amination : Use NaBH₃CN or H₂/Pd-C to stabilize secondary amines while preserving the naphthyridine core .

Challenge : Competing side reactions (e.g., aldol condensation) require strict anhydrous conditions and low temperatures (0–5°C) .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for MIC testing) .

- Structure-Activity Analysis : Modify substituents (e.g., electron-withdrawing groups at C-3) to isolate bioactivity mechanisms .

- Dose-Response Curves : Validate cytotoxicity thresholds using MTT assays on human cell lines (e.g., HEK-293) .

Advanced: What computational strategies predict the reactivity and electronic properties of this compound?

- DFT Calculations : Use Gaussian or ORCA to model frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., DNA topoisomerases) using AutoDock Vina to guide drug design .

Validation : Cross-check computational results with experimental UV-Vis spectra (λmax ~300–350 nm for π→π* transitions) .

Advanced: How do structural modifications influence the compound’s optical properties for materials science applications?

- Electron-Donor Groups : Introduce –OCH₃ or –NH₂ at C-5 to redshift fluorescence emission (e.g., from 400 nm to 450 nm) .

- Conjugation Extensions : Attach thiophene or pyrene moieties to enhance charge transport in organic semiconductors .

Characterization : Use cyclic voltammetry to measure HOMO/LUMO levels and correlate with DFT data .

Advanced: What strategies address regioselectivity challenges in substitution reactions of this compound?

- Directing Groups : Install temporary groups (e.g., –Br at C-4) to steer electrophilic substitution to C-3 or C-5 positions .

- Metal Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like PPh₃) enables site-selective functionalization .

Monitoring : Use in situ IR spectroscopy to track intermediate formation and adjust reaction dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。